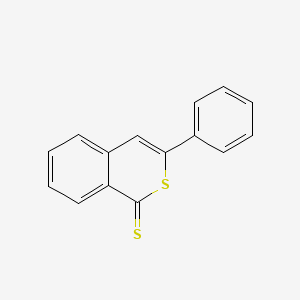

3-Phenyl-1H-2-benzothiopyran-1-thione

Description

Structure

3D Structure

Properties

CAS No. |

54199-54-1 |

|---|---|

Molecular Formula |

C15H10S2 |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

3-phenylisothiochromene-1-thione |

InChI |

InChI=1S/C15H10S2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-10H |

InChI Key |

SNYYGOQNNXIOMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=S)S2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of the 1H-2-Benzothiopyran-1-thione Core

The regioselective construction of the 1H-2-benzothiopyran-1-thione core is paramount in the synthesis of the target molecule. Various advanced organic chemistry strategies can be employed to achieve this, from classical cyclization reactions to more modern multicomponent approaches.

Advanced Cyclization Strategies for Thione Formation

Cyclization reactions represent a fundamental approach to the synthesis of the benzothiopyran scaffold. These methods often involve the formation of the heterocyclic ring through the creation of one or two key bonds in a precursor molecule.

A prominent and direct method for the synthesis of 3-Phenyl-1H-2-benzothiopyran-1-thione involves the thionation of its corresponding oxygen analog, 3-Phenyl-1H-2-benzothiopyran-1-one (also known as 3-phenylisothiochroman-1-one). This transformation can be effectively achieved using phosphorus pentasulfide (P₄S₁₀). The reaction typically involves the direct replacement of the carbonyl oxygen atom with a sulfur atom.

The general mechanism for this thionation involves the reaction of the carbonyl group with P₄S₁₀, leading to the formation of a thia-oxaphosphetane intermediate, which then collapses to form the thiocarbonyl compound and a phosphorus-oxygen byproduct. The reaction is often carried out in a high-boiling inert solvent such as toluene (B28343) or xylene to facilitate the reaction.

| Starting Material | Reagent | Solvent | Temperature | Product | Yield (%) |

| 3-Phenyl-1H-2-benzothiopyran-1-one | P₄S₁₀ | Toluene | Reflux | This compound | Not specified in literature |

| General Lactones | P₄S₁₀/HMDO | Toluene | Reflux | Thionolactones | Good to excellent |

| General Amides | P₄S₁₀/HMDO | Toluene | Reflux | Thioamides | Good to excellent |

This table presents a generalized representation of thionation reactions. Specific yields for the target compound are not available in the reviewed literature.

An alternative strategy involves the construction of the 1H-2-benzothiopyran-1-thione ring system from acyclic precursors already containing the necessary carbon framework and heteroatoms. One plausible approach begins with a 2-(mercaptomethyl)benzoic acid derivative. Reaction of this precursor with a suitable phenyl-containing electrophile, followed by cyclization and thionation (if a carbonyl is formed), or direct cyclization to the thione, could yield the desired product.

Another conceptual pathway could involve the reaction of a dithioester derivative of 2-methylbenzoic acid with a suitable electrophile to induce cyclization. For instance, the dithiocarboxylation of the benzylic position of 2-methylbenzoic acid, followed by reaction with a phenyl-containing synthon and subsequent ring closure, could lead to the formation of the target thione.

Lateral lithiation is a powerful tool in organic synthesis for the functionalization of benzylic positions. researchgate.net This strategy can be envisioned for the synthesis of the this compound core. The process would begin with a suitably protected 2-methylbenzenethiol (B91028) derivative. Treatment with a strong base, such as n-butyllithium or sec-butyllithium, would result in the deprotonation of the benzylic methyl group, forming a lithiated intermediate.

This nucleophilic species could then react with an O-alkyl benzenecarbothioate (e.g., O-ethyl thiobenzoate). This reaction would introduce the phenyl and thiocarbonyl functionalities in a single step. Subsequent intramolecular cyclization, likely acid-catalyzed, would lead to the formation of the desired 1H-2-benzothiopyran-1-thione ring system. The regioselectivity of the initial lithiation is directed by the ortho-sulfur substituent.

| Substrate | Base | Electrophile | Key Transformation |

| N'-(2-methylphenyl)-N,N-dimethylurea | t-BuLi | Various electrophiles | Lateral lithiation and substitution |

| Protected 2-methylbenzenethiol | n-BuLi or s-BuLi | O-Alkyl benzenecarbothioate | Proposed lateral lithiation and acylation |

Multicomponent Reaction Approaches for Fused Thiopyran Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While a specific MCR for this compound is not explicitly documented, one can be conceptually designed based on known MCRs for related fused thiopyran systems.

A hypothetical MCR could involve the reaction of 2-mercaptobenzaldehyde, phenylacetylene, and a sulfur source. In this scenario, the reaction could proceed through a series of steps including initial reaction between the aldehyde and the thiol, followed by addition to the activated alkyne, and subsequent cyclization and incorporation of the sulfur atom to form the thione. The catalyst and reaction conditions would be crucial for directing the reaction towards the desired product.

Another possibility involves a one-pot reaction between an arylglyoxal monohydrate, an appropriate sulfur-containing nucleophile, and a suitable aromatic precursor to build the benzo-fused ring. nih.gov For instance, the reaction of phenylglyoxal, a source of sulfide (B99878) or hydrosulfide, and a suitable ortho-functionalized benzene (B151609) derivative could potentially lead to the target structure.

Unconventional or Unexpected Formation Pathways

The formation of this compound could potentially occur through less conventional or unexpected reaction pathways. For instance, rearrangement reactions of isomeric sulfur-containing heterocycles under thermal or photochemical conditions might lead to the formation of the thermodynamically more stable 2-benzothiopyran system.

Another possibility lies in the ring-opening and subsequent ring-closure of a strained sulfur-containing ring system. For example, a suitably substituted thietane (B1214591) or thiirane (B1199164) fused to a benzene ring could undergo a rearrangement to form the more stable six-membered thiopyran ring. However, such pathways are highly speculative without direct experimental evidence.

Elaboration and Functionalization of the Molecular Framework

The chemical reactivity of this compound offers multiple avenues for structural modification. These transformations can be broadly categorized into the derivatization of the appended phenyl group and the strategic manipulation of the core benzothiopyran nucleus. Such modifications are instrumental in fine-tuning the electronic and steric properties of the molecule.

Derivatization of the Phenyl Moiety

Electrophilic Aromatic Substitution:

Classical electrophilic aromatic substitution reactions, such as halogenation and nitration, can be employed to introduce functional groups onto the phenyl ring. The orientation of substitution is dictated by the directing effects of the existing substituents and the reaction conditions.

Halogenation: The introduction of halogen atoms, typically bromine or chlorine, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. For instance, the bromination of aromatic compounds can be carried out using NBS in acetonitrile, yielding regioselective products. nih.gov The reaction of a phenyl-substituted heterocyclic compound with NBS can lead to the introduction of a bromine atom onto the phenyl ring, typically at the para position due to steric considerations and the electronic nature of the substituent.

Nitration: The nitration of the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. The conditions of the reaction, such as temperature and the concentration of the acids, can influence the degree and position of nitration. Studies on the nitration of other phenyl-substituted heterocyclic compounds have shown that the reaction can occur on the phenyl ring, with the position of the nitro group being dependent on the reaction conditions. researchgate.netrsc.org

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the formation of carbon-carbon bonds. This methodology can be utilized to couple the phenyl moiety (or a halogenated derivative thereof) with a variety of boronic acids, leading to the synthesis of biaryl structures. For this to be applicable, the phenyl ring would first need to be functionalized with a halide. Subsequently, a Suzuki-Miyaura coupling with another arylboronic acid could be performed. The reaction typically employs a palladium catalyst and a base in a suitable solvent system. kashanu.ac.irresearchgate.netresearchgate.netnih.govmdpi.com

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile, 0 °C to rt | 3-(4-Bromophenyl)-1H-2-benzothiopyran-1-thione | 92 (analogous) | nih.gov |

| Nitration | HNO₃, Acetic Anhydride | 3-(4-Nitrophenyl)-1H-2-benzothiopyran-1-thione | Varies | researchgate.net |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, Base, Toluene, Reflux | 3-(Biphenyl-4-yl)-1H-2-benzothiopyran-1-thione | up to 95 (analogous) | mdpi.com |

Strategic Modifications of the Benzothiopyran Nucleus

The benzothiopyran core of the molecule offers unique opportunities for structural modification, including ring transformation and cycloaddition reactions. These transformations can lead to the formation of novel heterocyclic systems with potentially altered biological or material properties.

Ring Transformation Reactions:

The benzothiopyran skeleton can undergo rearrangement or contraction under specific reaction conditions. For instance, a novel ring contraction of 1-aryl-1H-2-benzothiopyran 2-oxides has been reported to yield benzo[c]thiophene (B1209120) derivatives when reacted with active methylene (B1212753) compounds in acetic anhydride. rsc.org This type of transformation, driven by the steric effects of the aryl group, highlights a sophisticated strategy for converting the benzothiopyran nucleus into a different heterocyclic system. While the starting material is an oxide derivative, this suggests that modifications of the sulfur atom could be a key step in initiating ring transformations.

Photochemical Cycloadditions:

The thione group (C=S) in the benzothiopyran ring is a chromophore that can participate in photochemical reactions. Specifically, [2+2] photocycloaddition reactions with alkenes are a known transformation for thiones, leading to the formation of thietane rings. researchgate.netnsf.govaklectures.comresearchgate.netwikipedia.org This reaction is typically initiated by the photoexcitation of the thione to its triplet state, which then reacts with an alkene in a stepwise manner. This methodology allows for the construction of complex, fused-ring systems incorporating the benzothiopyran core.

| Reaction | Reactant | Reagents and Conditions | Product | Reference |

| Ring Contraction | 1-Aryl-1H-2-benzothiopyran 2-oxide | Active methylene compound, Acetic anhydride | Benzo[c]thiophene derivative | rsc.org |

| Photochemical [2+2] Cycloaddition | This compound | Alkene, UV light | Thietane adduct | wikipedia.org |

Green Chemistry Protocols in Synthetic Routes

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. For the synthesis and derivatization of this compound, several green chemistry approaches can be envisioned.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.netmdpi.com The synthesis of related sulfur heterocycles, such as thiochromones and benzo[b]thiophenes, has been shown to be significantly more efficient under microwave conditions, often leading to higher yields in shorter reaction times. ijrar.orgrsc.org For example, the cyclization of β-arylthiopropanoic acids to form thiochroman-4-ones has been achieved in quantitative yields using microwave irradiation. ijrar.org A microwave-assisted thionation-heterocyclization process has also been developed for the synthesis of benzo[c]thiophene-1(3H)-thione and 1H-isothiochromene-1-thione derivatives. researchgate.net

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent, or "solvent-free" conditions, is a key principle of green chemistry that reduces waste and environmental impact. cmu.edu The synthesis of various heterocyclic compounds, including thiochromones, has been successfully achieved under solvent-free conditions. organic-chemistry.orgpreprints.org These reactions are often facilitated by grinding the reactants together or by gentle heating.

| Green Chemistry Approach | Reaction | Conditions | Advantages | Reference |

| Microwave-Assisted Synthesis | Synthesis of Thiochroman-4-ones | Microwave irradiation | Quantitative yields, reduced reaction time | ijrar.org |

| Microwave-Assisted Synthesis | Synthesis of Benzo[c]thiophene-1(3H)-thiones | Lawesson's reagent, CH₂Cl₂, MW, 100 °C | High to excellent yields, selective | researchgate.net |

| Solvent-Free Synthesis | Synthesis of Thiochromones | Polyphosphoric acid, 100 °C | Good yields, elimination of solvent | preprints.org |

Exploration of Chemical Reactivity and Mechanistic Pathways

Cycloaddition Reactions

The conjugated system within 3-Phenyl-1H-2-benzothiopyran-1-thione makes it a candidate for various cycloaddition reactions, where it can act as a diene or a dienophile.

Hetero-Diels-Alder Reactions with Diverse Dienophiles

Aromatic thioketones are known to participate in hetero-Diels-Alder reactions, acting as highly reactive heterodienes. The C=S double bond, in conjunction with the adjacent phenyl ring, can react with a variety of electron-deficient dienophiles. It is anticipated that this compound would react similarly with dienophiles such as N-phenylmaleimide and dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction is expected to proceed with high regioselectivity, influenced by the electronic and steric properties of both the diene and the dienophile.

| Diene | Dienophile | Product Type | Regioselectivity |

| Aromatic Thioketone | N-Phenylmaleimide | Thia-adduct | High |

| Aromatic Thioketone | Dimethyl Acetylenedicarboxylate | Dihydrothiopyran | High |

This table presents expected outcomes based on the reactivity of analogous aromatic thioketones.

Photochemical [2+2]-Cycloaddition and Photodimerization Processes

The photochemistry of aromatic thioketones is characterized by reactions proceeding from their excited triplet states. Upon irradiation with UV light, this compound is expected to undergo [2+2]-cycloaddition reactions with electron-rich and electron-deficient olefins. These reactions typically lead to the formation of thietane (B1214591) derivatives. The mechanism involves the initial photoexcitation of the thioketone to its singlet excited state, followed by efficient intersystem crossing to the triplet state, which then reacts with the olefin.

Furthermore, in the absence of a trapping agent, photodimerization can occur, leading to the formation of a dithietane. This process is also believed to proceed via the triplet excited state. The photodimerization of aromatic compounds can be influenced by the reaction medium, with organized media like cyclodextrins sometimes enhancing the reaction rate and controlling the stereochemistry of the product. beilstein-journals.org

Investigations into Chemo- and Regioselectivity

In cycloaddition reactions involving multifunctional molecules, both chemoselectivity (which functional group reacts) and regioselectivity (the orientation of the addition) are critical considerations. For hetero-Diels-Alder reactions of this compound, the thiocarbonyl group is the most likely site of reaction due to its high reactivity. The regioselectivity of the addition of unsymmetrical dienophiles is governed by the electronic and steric factors of the reactants. Theoretical calculations on related systems suggest that the reaction proceeds through an asynchronous concerted mechanism.

Nucleophilic and Electrophilic Reaction Chemistry

The polarized nature of the thiocarbonyl group, with a partial positive charge on the carbon and a partial negative charge on the sulfur, makes it susceptible to attack by both nucleophiles and electrophiles.

Reactions with Nitrogen-Containing Nucleophiles

The reaction of this compound with nitrogen-containing nucleophiles, such as primary and secondary amines, is expected to proceed via nucleophilic addition to the thiocarbonyl carbon. For instance, reaction with primary amines like aniline (B41778) could lead to the formation of a Schiff base (imine) derivative after the initial addition and subsequent elimination of hydrogen sulfide (B99878).

With hydrazine (B178648), a more complex reaction pathway can be envisioned. The initial nucleophilic attack of hydrazine at the thiocarbonyl carbon could be followed by an intramolecular cyclization, potentially leading to the formation of a new heterocyclic ring system. The specific outcome would likely depend on the reaction conditions.

| Nucleophile | Expected Product | Reaction Type |

| Primary Amine (e.g., Aniline) | Imine (Schiff Base) | Nucleophilic addition-elimination |

| Hydrazine | Fused Heterocycle | Nucleophilic addition-cyclization |

This table outlines the anticipated products from reactions with nitrogen nucleophiles based on the general reactivity of thiocarbonyl compounds.

Electrophilic Substitution Behavior

Intramolecular Rearrangements and Cyclizations

Specific studies detailing intramolecular rearrangements and cyclizations of this compound have not been identified in the surveyed scientific literature. Thiones can sometimes participate in rearrangements, such as thione-thiol tautomerism or more complex structural reorganizations under thermal or photochemical conditions, but such reactivity has not been specifically reported for this compound.

However, the reactivity of this compound as a building block in the synthesis of more complex molecules has been demonstrated. This compound can be utilized in condensation reactions to form cyanine (B1664457) dyes and other derivatives.

For instance, this compound has been shown to react with 1-methyl-3-phenyl-2-benzopyrylium perchlorate (B79767) in refluxing acetic anhydride. thieme-connect.de This reaction leads to the formation of a cyanine dye, 3-phenyl-1-[(3-phenyl-1H-2-benzothiopyran-1-ylidene)methyl]-2-benzopyrylium perchlorate.

Another documented reaction involves the S-alkylation of the thione group. This compound can be S-alkylated using methyl 2-nitrobenzenesulfonate. The resulting intermediate can then undergo a condensation reaction with 2,2-dimethyl-4,6-dioxo-1,3-dioxane to yield 1-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-3-phenyl-1H-2-benzothiopyran. thieme-connect.de

These examples highlight the reactivity of the exocyclic thione group, which can act as a nucleophile after tautomerization or be targeted for alkylation, paving the way for further functionalization.

In-Depth Analysis of this compound Reveals a Gap in Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed information regarding the chemical compound this compound remains notably scarce. This suggests that the compound is not extensively studied or that research pertaining to it is not widely published. Consequently, a thorough and scientifically accurate article detailing its specific properties and synthesis, as per the requested structure, cannot be generated at this time.

The broader class of compounds to which this compound belongs, namely thiochromenes and their derivatives, has been the subject of considerable research. These sulfur-containing heterocyclic compounds are recognized for their diverse pharmacological potential and are synthesized through various established chemical pathways. General methodologies for the synthesis of the core 1H-2-benzothiopyran-1-thione (also known as isothiochromene-1-thione) structure exist. However, specific examples detailing the introduction of a phenyl group at the 3-position are not readily found in the surveyed literature.

Similarly, while the chemical and physical properties of the parent thiochromene scaffold and some of its derivatives have been characterized, specific data points such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain.

Furthermore, there is no specific information regarding the potential applications of this compound in fields such as organic synthesis, materials science, or medicinal chemistry. While the parent class of thiochromenes has shown promise in various biological applications, any potential activity of this specific derivative remains uninvestigated or at least unreported.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-Phenyl-1H-2-benzothiopyran-1-thione and its derivatives?

A iodine-mediated cyclization approach is commonly employed. For example, derivatives such as 6-methoxy-4-phenyl-1H-2-benzothiopyran-1-thione (6f) are synthesized by reacting appropriate precursors (e.g., substituted benzothiophenes) with iodine in solvents like hexane or dichloromethane. Key steps include:

- Stirring equimolar amounts of precursors in 1,4-dioxane at room temperature overnight.

- Isolating products via filtration after pouring the reaction mixture onto ice/water.

- Purification using hexane/ether or hexane/CH₂Cl₂ mixtures to achieve crystalline solids .

Table 1: Representative Synthesis Conditions and Yields

| Derivative | Solvent System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 6f | Hexane/Et₂O | Overnight | 67.57 (C) | |

| 6g | Hexane/CH₂Cl₂ | Overnight | 60.27 (C) |

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Use NIOSH-approved face shields, safety glasses, and chemically resistant gloves. Dispose of contaminated gloves according to laboratory waste protocols .

- Engineering Controls: Work in a fume hood to minimize inhalation risks. Ensure proper ventilation and wash hands thoroughly after handling .

- First Aid: In case of exposure, consult a physician immediately and provide the safety data sheet for reference .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy: Identify thiocarbonyl (C=S) stretches at ~1234 cm⁻¹ and aromatic C-H bends at ~1003 cm⁻¹ .

- ¹H NMR: Key signals include methoxy groups (δ 3.77–3.79 ppm) and aromatic protons (δ 6.81–9.03 ppm) with coupling constants (e.g., J = 9.2 Hz for H-1) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 284 for 6f) confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation: Combine multiple techniques (e.g., ¹³C NMR, elemental analysis) to confirm assignments. For example, ¹³C NMR of 6g shows distinct signals for thiocarbonyl (δ 207.96 ppm) and methoxy (δ 55.68 ppm) groups .

- Computational Modeling: Compare experimental IR/NMR data with density functional theory (DFT)-predicted values to validate structural hypotheses. NIST’s Chemistry WebBook provides benchmark data for analogous benzopyran derivatives .

Q. What strategies optimize reaction yields for derivatives with electron-withdrawing substituents?

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance reactivity for electron-deficient substrates.

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) to facilitate cyclization in sterically hindered systems.

- Temperature Control: Gradual heating (e.g., reflux in ethanol) can improve solubility of intermediates, as seen in benzothiophene syntheses .

Q. How can crystallographic data improve understanding of this compound’s reactivity?

- Single-Crystal X-ray Diffraction: Resolve bond lengths and angles to identify reactive sites. For example, the thiopyran-thione moiety in related compounds shows planar geometry, favoring nucleophilic attack at the sulfur atom .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., S···H contacts) to predict packing efficiency and stability .

Methodological Guidelines for Data Contradictions

- Reproducibility Checks: Replicate synthesis under inert atmospheres to rule out oxidation artifacts.

- Purity Assessment: Use HPLC or TLC to confirm absence of byproducts (e.g., ammonium chloride residues from precursor reactions) .

- Statistical Analysis: Apply error margins to elemental analysis results (e.g., ±0.03% for carbon/hydrogen) to distinguish experimental noise from structural anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.